N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an amide, sulfonamide, and imine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The key steps may include:
Formation of the imine group: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Formation of the amide bond: This can be accomplished through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-4-(1,1,2,2-tetrafluoroethoxy)benzamide
- N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-19-7-13-23(14-8-19)35(32,33)29(16-21-5-3-2-4-6-21)17-25(31)28-27-15-20-9-11-22(12-10-20)34-18-24(26)30/h2-15H,16-18H2,1H3,(H2,26,30)(H,28,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBTNLADKUAIK-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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